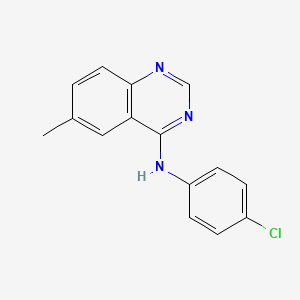

N-(4-chlorophenyl)-6-methyl-4-quinazolinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinazoline derivatives, including those substituted with a chlorophenyl group, typically involves several key steps: cyclization, substitution, and sometimes, further modifications to introduce specific functional groups. A study by Pattan et al. (2006) highlights the synthesis of N-3[4-(4-chlorophenyl thiazole-2-yl)-2-amino methyl] quinazoline-4(3H)-one derivatives and their antitubercular activity, indicating a methodological approach to synthesizing chlorophenyl quinazoline compounds (Pattan et al., 2006).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be elucidated through various spectroscopic methods. Low et al. (2004) investigated the molecular structures of isomeric quinazoline compounds, revealing insights into the delocalization and interactions within the heteroaromatic portion of these compounds. Such studies are crucial for understanding the chemical behavior and potential reactivity of quinazoline derivatives (Low et al., 2004).

Chemical Reactions and Properties

Quinazoline derivatives engage in a variety of chemical reactions, including hydrogen bonding and π-π stacking interactions, which significantly influence their chemical properties and biological activities. The work by Soliman et al. (2015) on a hybrid quinazolin-4-one derivative provides insights into its spectroscopic characteristics, tautomerism, and theoretical calculations, shedding light on the chemical behavior of quinazoline compounds (Soliman et al., 2015).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Studies that focus on the synthesis and characterization of these compounds, like the one by Yan et al. (2013), provide valuable data on their physical attributes, contributing to a better understanding of their potential applications (Yan et al., 2013).

Chemical Properties Analysis

The chemical properties of "N-(4-chlorophenyl)-6-methyl-4-quinazolinamine" derivatives, including reactivity, potential for interactions, and chemical stability, can be predicted through computational studies and experimental findings. Wazzan et al. (2016) conducted DFT and TD-DFT/PCM calculations to analyze the molecular structure, spectroscopic characterization, and NLO properties of quinazoline dyes, providing a comprehensive view of the chemical properties of these compounds (Wazzan et al., 2016).

Wissenschaftliche Forschungsanwendungen

Antitumor and Antimalarial Activities

Quinazoline derivatives have shown promising results in the treatment of cancer and malaria. A study explored the synthesis and biological properties of 6-[(arylamino)methyl]-2,4-quinazolinediamines, revealing potent antimalarial, antibacterial, and antitumor activities. Among these, trimetrexate exhibited a broad spectrum of antitumor effects and underwent clinical evaluation (E. Elslager, J. Johnson, L. M. Werbel, 1983).

Anticonvulsant Activity

Certain 4(3H)-quinazolinones structurally related to methaqualone have been synthesized and evaluated for their anticonvulsant activity. Compounds with specific substitutions demonstrated promising anticonvulsant effects in preclinical models, suggesting potential therapeutic applications in epilepsy (James F. Wolfe, T. L. Rathman, M. Sleevi, James A. Campbell, T. D. Greenwood, 1990).

Optoelectronic Material Development

Quinazolines are also being investigated for their applications in optoelectronic materials. Research focusing on the synthesis and application of quinazoline derivatives in electronic devices, luminescent elements, and photoelectric conversion elements highlights the potential of these compounds in the development of novel optoelectronic materials. Polyhalogen derivatives, in particular, serve as starting materials for fluorescent quinazolines with applications in organic light-emitting diodes and colorimetric pH sensors (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).

Antibacterial Activity

A series of N2,N4-disubstituted quinazoline-2,4-diamines has been synthesized and evaluated for their antibacterial activity against multidrug-resistant Staphylococcus aureus. This study identified compounds with low micromolar minimum inhibitory concentrations and favorable physicochemical properties, providing a foundation for future development of antibacterial agents (Kurt S. Van Horn, W. Burda, R. Fleeman, L. Shaw, Roman Manetsch, 2014).

Antihypertensive Effects

Research into novel quinazoline derivatives related to prazosin has yielded compounds with significant hypotensive effects, indicating their potential for treating hypertension without causing reflex tachycardia, a common side effect of many antihypertensive drugs (O. El-Sabbagh, M. Shabaan, H. Kadry, Ehab Saad Al‐Din, 2010).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-6-methylquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3/c1-10-2-7-14-13(8-10)15(18-9-17-14)19-12-5-3-11(16)4-6-12/h2-9H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCEKRBZKABEJCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CN=C2NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-6-methylquinazolin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5552201.png)

![2-methyl-9-[(2-methyl-4-oxoquinolin-1(4H)-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552209.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B5552229.png)

![(4-{2-[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]-2-oxoethyl}phenyl)methanol](/img/structure/B5552243.png)

![4-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5552251.png)

![2-(3-methoxyphenyl)-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5552257.png)

![N-[2-(4-phenylpyrimidin-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552261.png)

![2-(3-{[(3R*,4R*)-3-(hydroxymethyl)-4-(piperidin-1-ylmethyl)pyrrolidin-1-yl]carbonyl}phenoxy)acetamide](/img/structure/B5552283.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5552284.png)

![ethyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate](/img/structure/B5552292.png)

![4-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5552297.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5552303.png)